molecular formula C27H35N3O8 B13034809 L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester

L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester

Cat. No.: B13034809
M. Wt: 529.6 g/mol
InChI Key: VRWIMNXQXLLYDR-VABKMULXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC121217 involves multiple steps, starting with the protection of amino acids and subsequent coupling reactions. The general synthetic route includes:

Industrial Production Methods

Industrial production of NSC121217 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

NSC121217 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

NSC121217 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of NSC121217 involves its interaction with specific molecular targets. In the case of its anti-HIV activity, the compound inhibits HIV-1 protease, an enzyme crucial for the maturation of the virus. This inhibition prevents the virus from processing its polyprotein precursors, thereby hindering its replication . The exact molecular pathways and targets involved in its anti-tumor activity are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NSC121217 is unique due to its specific combination of amino acids and protective groups, which confer distinct biological activities. Its ability to inhibit HIV-1 protease and potential anti-tumor properties make it a valuable compound for further research and development.

Properties

Molecular Formula

C27H35N3O8

Molecular Weight

529.6 g/mol

IUPAC Name

methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoyl]amino]propanoate

InChI

InChI=1S/C27H35N3O8/c1-17(2)13-21(24(33)29-22(26(35)37-3)14-18-9-11-20(32)12-10-18)28-25(34)23(15-31)30-27(36)38-16-19-7-5-4-6-8-19/h4-12,17,21-23,31-32H,13-16H2,1-3H3,(H,28,34)(H,29,33)(H,30,36)/t21-,22-,23-/m0/s1

InChI Key

VRWIMNXQXLLYDR-VABKMULXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)[C@H](CO)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)C(CO)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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